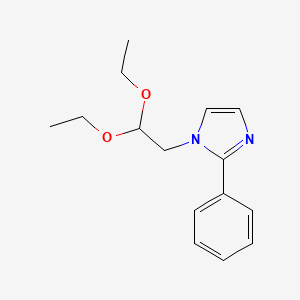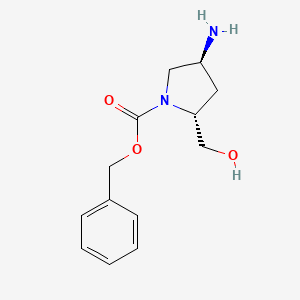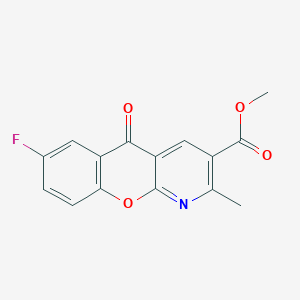![molecular formula C19H27NO2 B3019992 N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide CAS No. 2411306-36-8](/img/structure/B3019992.png)
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, also known as DMCM, is a compound that has been extensively studied for its potential use in scientific research. DMCM belongs to the class of compounds known as benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. However, DMCM has unique properties that make it a valuable tool in studying the function of the GABA-A receptor, which is the primary target of benzodiazepines.
作用機序
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide acts as a positive allosteric modulator of the GABA-A receptor. This means that N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide binds to a site on the receptor that is distinct from the GABA binding site, and enhances the effect of GABA on the receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide binds to a site on the GABA-A receptor that is located between the alpha and gamma subunits. This binding site is known as the benzodiazepine site. Binding of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide to the benzodiazepine site increases the affinity of the receptor for GABA, resulting in enhanced chloride ion influx and a more pronounced inhibitory effect on the neuron.
Biochemical and Physiological Effects:
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has several biochemical and physiological effects that make it a valuable tool in scientific research. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide enhances the function of the GABA-A receptor, resulting in increased chloride ion influx and a more pronounced inhibitory effect on the neuron. This can lead to sedation, muscle relaxation, and anticonvulsant effects. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has also been shown to have anxiogenic effects in some animal models, which makes it a useful tool for studying anxiety disorders.
実験室実験の利点と制限
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has several advantages as a tool for scientific research. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which makes it a valuable tool for studying the function of this receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments.
However, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide also has some limitations. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide. One area of interest is the development of more selective and potent positive allosteric modulators of the GABA-A receptor. This could lead to the development of new therapeutics for anxiety disorders, insomnia, and epilepsy.
Another area of interest is the study of the role of the GABA-A receptor in the development of addiction. Benzodiazepines, including N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, have been shown to have addictive properties, and there is evidence to suggest that the GABA-A receptor plays a role in the development of addiction. Further research in this area could lead to the development of new treatments for addiction.
Conclusion:
In conclusion, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is a valuable tool for scientific research due to its unique properties as a positive allosteric modulator of the GABA-A receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has been extensively studied for its potential use in studying the function of the GABA-A receptor, and has several advantages as a tool for laboratory experiments. However, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide also has some limitations, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide involves several steps, including the reaction of 2,4-dimethylbenzyl chloride with 4-methoxycyclohexylamine to form the intermediate 2,4-dimethylbenzyl-4-methoxycyclohexylamine. This intermediate is then reacted with prop-2-enoyl chloride to produce N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide. The synthesis of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has been widely used in scientific research to study the function of the GABA-A receptor. The GABA-A receptor is a type of ionotropic receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor results in the opening of chloride channels, which hyperpolarizes the neuron and reduces its excitability. Benzodiazepines, including N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, enhance the function of the GABA-A receptor by increasing the affinity of the receptor for GABA. This results in increased chloride ion influx and a more pronounced inhibitory effect on the neuron.
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-5-19(21)20(17-8-10-18(22-4)11-9-17)13-16-7-6-14(2)12-15(16)3/h5-7,12,17-18H,1,8-11,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMOAVPPISROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C2CCC(CC2)OC)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)

![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)
![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)
![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3019928.png)
